molecular formula C14H15N5OS B8723592 8-ethyl-4-methyl-2-(methylthio)-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

8-ethyl-4-methyl-2-(methylthio)-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B8723592
M. Wt: 301.37 g/mol
InChI Key: LNZBLRZRZHOHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247408B2

Procedure details

To a solution of 6-bromo-8-ethyl-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (0.765 g, 2.43 mmol) in DME-H2O (10:1 11 mL) was added 1H-pyrazol-5-ylboronic acid (Frontier, 0.408 g, 3.65 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH2Cl2 (Pd(dpppf), 0.198 g, 0.243 mmol) and triethylamine (0.736 g, 7.29 mmol) at room temperature. Then the reaction mixture was heated to reflux and reacted for 4 h. After cooling down to room temperature, the reaction mixture was partitioned with water and ethyl acetate. After separation, the organic layer was dried with Na2SO4, and the product 8-ethyl-4-methyl-2-(methylthio)-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7(8H)-one (0.567 g, 77% yield) was obtained by silica gel column chromatography. 1H NMR (400 MHz, CDCl3): δ 13.3 (bs, 1H), 8.54 (s, 1H), 7.82-7.07 (m, 2H), 4.45 (q, J=7.2 Hz, 2H), 2.71 (s, 3H), 2.60 (s, 3H), 1.26 (t, J=7.2 Hz, 3H).
Quantity
0.765 g
Type
reactant
Reaction Step One
Quantity
0.408 g
Type
reactant
Reaction Step One
Quantity
0.198 g
Type
reactant
Reaction Step One
Quantity
0.736 g
Type
reactant
Reaction Step One
Name
DME H2O
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:14](=[O:15])[N:13]([CH2:16][CH3:17])[C:5]2[N:6]=[C:7]([S:11][CH3:12])[N:8]=[C:9]([CH3:10])[C:4]=2[CH:3]=1.[NH:18]1[C:22](B(O)O)=[CH:21][CH:20]=[N:19]1.C(Cl)Cl.C(N(CC)CC)C>COCCOC.O>[CH2:16]([N:13]1[C:5]2[N:6]=[C:7]([S:11][CH3:12])[N:8]=[C:9]([CH3:10])[C:4]=2[CH:3]=[C:2]([C:20]2[NH:19][N:18]=[CH:22][CH:21]=2)[C:14]1=[O:15])[CH3:17] |f:4.5|

Inputs

Step One
Name
Quantity
0.765 g
Type
reactant
Smiles
BrC1=CC2=C(N=C(N=C2C)SC)N(C1=O)CC
Name
Quantity
0.408 g
Type
reactant
Smiles
N1N=CC=C1B(O)O
Name
Quantity
0.198 g
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.736 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
DME H2O
Quantity
11 mL
Type
solvent
Smiles
COCCOC.O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
reacted for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned with water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
After separation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with Na2SO4

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(C(=CC2=C1N=C(N=C2C)SC)C2=CC=NN2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.567 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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